3-ethyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
3-ethyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidinones. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidin-4(3H)-one core, substituted with various functional groups such as ethyl, methoxyphenyl, and oxadiazolyl groups. The presence of these groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-ethyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the thieno[3,2-d]pyrimidin-4(3H)-one core: This can be achieved by cyclization of appropriate precursors under specific conditions.
Introduction of the oxadiazolyl group: This step involves the reaction of the intermediate with a suitable oxadiazole derivative.
Substitution with the methoxyphenyl group: This can be done through a nucleophilic substitution reaction.
Addition of the ethyl group: This step typically involves alkylation reactions.
The reaction conditions for each step may vary, but common reagents include phosphorus oxychloride, ethyl acetate, and anhydrous sodium sulfate .
Chemical Reactions Analysis
3-ethyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding products.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-ethyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in neuroprotection and anti-inflammatory studies.
Medicine: It is being explored for its potential therapeutic effects in treating neurodegenerative diseases and inflammatory conditions.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-ethyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis. These effects are mediated through its interaction with proteins such as ATF4 and NF-kB, leading to reduced production of inflammatory mediators like nitric oxide and tumor necrosis factor-α .
Comparison with Similar Compounds
Similar compounds to 3-ethyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one include other thienopyrimidinones and oxadiazole derivatives. These compounds share structural similarities but differ in their specific substituents, which can significantly impact their chemical and biological properties. For example:
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have a similar core structure but may have different substituents, leading to variations in their activity and applications.
Oxadiazole derivatives: These compounds contain the oxadiazole ring but differ in other parts of their structure, affecting their reactivity and biological effects
Properties
IUPAC Name |
3-ethyl-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-6-phenylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S2/c1-3-28-23(29)21-18(13-19(33-21)15-7-5-4-6-8-15)25-24(28)32-14-20-26-22(27-31-20)16-9-11-17(30-2)12-10-16/h4-13H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIJWKNDAQBSFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=NC(=NO4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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